N-(4-MALEIMIDOBUTYRYLOXY)SULFOSUCCINIMIDE SODIUM SALT (SULFO-GMBS)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

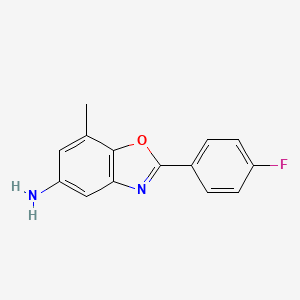

N-(4-Maleimidobutyryloxy)sulfosuccinimide Sodium Salt (SULFO-GMBS) is a heterobifunctional cross-linker used in a variety of biotechnological applications. It is a water-soluble, low-molecular-weight reagent used for protein modification and conjugation. SULFO-GMBS is a useful tool for protein engineering and bioconjugation, as it can be used to link proteins, peptides, and other biomolecules to each other or to other molecules. This versatile reagent is widely used in research and development in the fields of biochemistry, biotechnology, and biomedical engineering.

Mécanisme D'action

Target of Action

Sulfo-GMBS is a heterobifunctional crosslinking reagent . Its primary targets are amines and sulfhydryl groups of proteins . These functional groups are commonly found in various proteins, allowing Sulfo-GMBS to interact with a wide range of biological targets.

Mode of Action

Sulfo-GMBS contains activated esters and maleimide reactive groups . The activated ester end of Sulfo-GMBS reacts with the amine groups of proteins, while the maleimide end reacts with sulfhydryl groups . This allows Sulfo-GMBS to form a stable covalent bond between two different proteins, effectively linking them together.

Biochemical Pathways

The exact biochemical pathways affected by Sulfo-GMBS can vary depending on the specific proteins it crosslinks. It’s commonly used to prepare enzyme-labeled haptens . In this context, Sulfo-GMBS can affect the pathways in which these enzymes and haptens are involved, potentially altering their function or activity.

Pharmacokinetics

Furthermore, Sulfo-GMBS is water-soluble , which could potentially enhance its distribution in aqueous biological environments.

Result of Action

The result of Sulfo-GMBS’s action is the formation of a stable, covalent bond between two different proteins . This can alter the function, activity, or localization of these proteins, leading to various molecular and cellular effects. The exact effects would depend on the specific proteins being crosslinked.

Action Environment

The crosslinking reaction of Sulfo-GMBS requires a neutral pH and mild temperature . This is to maintain enzyme activity and antibody titers in the crosslinking reaction . Furthermore, Sulfo-GMBS is more stable than some other crosslinking reagents in a wider pH range . This suggests that the action, efficacy, and stability of Sulfo-GMBS can be influenced by environmental factors such as pH and temperature.

Analyse Biochimique

Biochemical Properties

N-(4-Maleimidobutyryloxy)sulfosuccinimide sodium salt plays a crucial role in biochemical reactions by facilitating the cross-linking of proteins and other biomolecules. The compound contains two reactive groups: a sulfo-N-hydroxysuccinimide ester and a maleimide group. The sulfo-N-hydroxysuccinimide ester reacts with primary amines, typically found in lysine residues of proteins, forming stable amide bonds. The maleimide group reacts with thiol groups, commonly found in cysteine residues, forming stable thioether bonds .

Cellular Effects

N-(4-Maleimidobutyryloxy)sulfosuccinimide sodium salt influences various cellular processes by modifying proteins and other biomolecules. The compound’s ability to cross-link proteins can affect cell signaling pathways, gene expression, and cellular metabolism. For example, by linking signaling proteins, N-(4-Maleimidobutyryloxy)sulfosuccinimide sodium salt can modulate signal transduction pathways, leading to changes in cellular responses .

Molecular Mechanism

The molecular mechanism of N-(4-Maleimidobutyryloxy)sulfosuccinimide sodium salt involves its bifunctional reactivity. The sulfo-N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds, while the maleimide group reacts with thiol groups to form stable thioether bonds. These reactions occur under mild conditions, preserving the integrity and activity of the target proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-Maleimidobutyryloxy)sulfosuccinimide sodium salt can vary over time. The compound is generally stable when stored at low temperatures (e.g., -20°C) and protected from moisture. Its reactivity can decrease over time if not stored properly .

Dosage Effects in Animal Models

The effects of N-(4-Maleimidobutyryloxy)sulfosuccinimide sodium salt in animal models can vary with different dosages. At low doses, the compound can effectively cross-link proteins without causing significant toxicity. At high doses, it may induce adverse effects, such as inflammation or immune responses .

Metabolic Pathways

N-(4-Maleimidobutyryloxy)sulfosuccinimide sodium salt is involved in metabolic pathways related to protein modification and degradation. The compound interacts with enzymes and cofactors that facilitate its cross-linking reactions. For example, it can be used to label enzymes with fluorescent tags, allowing for the study of enzyme kinetics and regulation .

Transport and Distribution

Within cells and tissues, N-(4-Maleimidobutyryloxy)sulfosuccinimide sodium salt is transported and distributed based on its interactions with transporters and binding proteins. The compound’s water solubility allows it to diffuse readily through aqueous environments, facilitating its uptake by cells .

Subcellular Localization

The subcellular localization of N-(4-Maleimidobutyryloxy)sulfosuccinimide sodium salt is determined by its targeting signals and post-translational modifications. The compound can be directed to specific organelles or compartments within the cell, such as the endoplasmic reticulum or mitochondria, based on its interactions with targeting proteins .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-MALEIMIDOBUTYRYLOXY)SULFOSUCCINIMIDE SODIUM SALT (SULFO-GMBS) involves the reaction of N-hydroxysuccinimide (NHS) with 4-maleimidobutyric acid N-hydroxysuccinimide ester (GMBS) in the presence of sodium sulfite to form the final product.", "Starting Materials": [ "N-hydroxysuccinimide (NHS)", "4-maleimidobutyric acid N-hydroxysuccinimide ester (GMBS)", "Sodium sulfite" ], "Reaction": [ "Step 1: Dissolve NHS (1.0 eq) and GMBS (1.0 eq) in dry DMF.", "Step 2: Add sodium sulfite (2.0 eq) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Purify the crude product by column chromatography using a mixture of methanol and water as the eluent.", "Step 4: Lyophilize the purified product to obtain the final product as a white powder." ] } | |

| 158018-86-1 | |

Formule moléculaire |

C5H10N4 |

Poids moléculaire |

0 |

Synonymes |

N-(4-MALEIMIDOBUTYRYLOXY)SULFOSUCCINIMIDE SODIUM SALT (SULFO-GMBS) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.